5-[(4-ethoxy-3-nitrobenzyl)sulfanyl]-2-methyl-4-nitro-1H-imidazole
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Overview
Description
5-[(4-Ethoxy-3-nitrobenzyl)sulfanyl]-2-methyl-4-nitro-1H-imidazole is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazole ring substituted with ethoxy, nitro, and sulfanyl groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-ethoxy-3-nitrobenzyl)sulfanyl]-2-methyl-4-nitro-1H-imidazole typically involves multi-step organic reactions. One common method includes the nitration of benzyl compounds followed by the introduction of sulfanyl and ethoxy groups under controlled conditions. The imidazole ring is then formed through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonation processes, followed by purification steps such as recrystallization or chromatography to ensure high purity and yield. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Ethoxy-3-nitrobenzyl)sulfanyl]-2-methyl-4-nitro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethoxy and sulfanyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol or dichloromethane are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amine derivatives, while substitution reactions can produce a variety of functionalized imidazole compounds.
Scientific Research Applications
5-[(4-Ethoxy-3-nitrobenzyl)sulfanyl]-2-methyl-4-nitro-1H-imidazole has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(4-ethoxy-3-nitrobenzyl)sulfanyl]-2-methyl-4-nitro-1H-imidazole involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfanyl group may also play a role in modulating the compound’s activity by interacting with thiol-containing enzymes or proteins.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)-2-((4-nitrobenzyl)sulfanyl)-4(3H)-quinazolinone
- 2-[(4-Methoxy-3-nitrobenzyl)sulfanyl]-N-phenylacetamide
Uniqueness
5-[(4-Ethoxy-3-nitrobenzyl)sulfanyl]-2-methyl-4-nitro-1H-imidazole is unique due to its specific combination of functional groups and the imidazole ring structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H14N4O5S |
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Molecular Weight |
338.34 g/mol |
IUPAC Name |
4-[(4-ethoxy-3-nitrophenyl)methylsulfanyl]-2-methyl-5-nitro-1H-imidazole |
InChI |
InChI=1S/C13H14N4O5S/c1-3-22-11-5-4-9(6-10(11)16(18)19)7-23-13-12(17(20)21)14-8(2)15-13/h4-6H,3,7H2,1-2H3,(H,14,15) |
InChI Key |
CSUOBZLTLBGNIU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CSC2=C(NC(=N2)C)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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